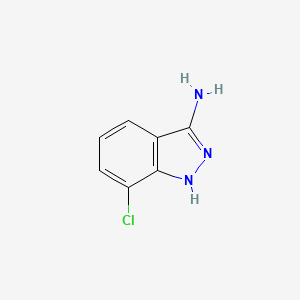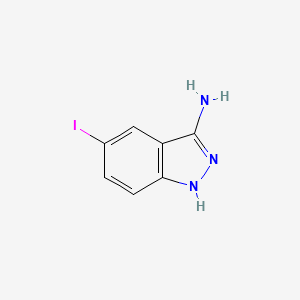
N-(3-Aminophenyl)-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds such as “N-(3-Aminophenyl)acrylamide” and its derivatives has been studied . For instance, a study on the fragmentation of protonated N-(3-Aminophenyl)Benzamide and its derivatives in the gas phase was published in the Journal of The American Society for Mass Spectrometry . Another study discussed the synthesis of new Schiff bases, which are efficient in X-ray structures, DFT, molecular modeling, and ADMET studies .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as Density Functional Theory (DFT) . For instance, the molecular structure of 4-(3-aminophenyl)benzonitrile was studied with DFT, and the calculated wavenumbers were well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the fragmentation of protonated N-(3-Aminophenyl)Benzamide and its derivatives in the gas phase was investigated . Ions formed through the nitrogen-oxygen (N–O) exchange were observed when there was an electron-donating group located at the anilide ring .科学的研究の応用
PET Imaging Agent
N-(3-Aminophenyl)-2-fluorobenzamide has shown potential as a ligand for positron emission tomography (PET) imaging. Specifically, N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, a derivative, demonstrated high affinity and selectivity for sigma receptors in the brain, making it a promising candidate for PET imaging of sigma receptors in humans. This compound was synthesized using nucleophilic substitution and showed significant uptake in various organs in animal studies, suggesting its potential for human brain imaging applications (Shiue et al., 1997).
Antioxidant Properties
A study on the electrochemical oxidation of amino-substituted benzamide derivatives, including N-(4-aminophenyl)-2-fluorobenzamide, highlighted their potential as powerful antioxidants. These compounds can scavenge free radicals, which is crucial in understanding their radical scavenging activity and potential therapeutic applications. The oxidation mechanisms of these compounds were analyzed, providing insights into their behavior as antioxidants (Jovanović et al., 2020).
Antitumor Properties
Research into 2-(4-aminophenyl)benzothiazoles, which are structurally related to this compound, revealed potent antitumor properties. These compounds, through cytochrome P450 1A1 induction and biotransformation, exhibit selective cytotoxicity in sensitive cell lines. Their antitumor efficacy was enhanced by modifications such as isosteric replacement with fluorine atoms and amino acid conjugation to improve solubility. This research opens avenues for developing new antitumor agents with enhanced efficacy and reduced side effects (Bradshaw et al., 2002).
将来の方向性
The future directions for the study of “N-(3-Aminophenyl)-2-fluorobenzamide” and similar compounds are promising. For instance, a study on the synthesis of N-arylamides starting from benzonitriles was published, suggesting potential future research directions . Another study discussed the fragmentation of protonated N-(3-Aminophenyl)Benzamide and its derivatives in the gas phase, indicating potential areas for future research .
作用機序
Target of Action
Similar compounds have been found to target the na+/ca2+ exchanger (ncx) in the reverse mode
Mode of Action
Related compounds have been shown to inhibit the reverse mode of the na+/ca2+ exchange (ncx), which could suggest a similar mechanism . This inhibition can affect the balance of ions across the cell membrane, potentially leading to changes in cellular function.
Biochemical Pathways
The inhibition of the na+/ca2+ exchanger (ncx) can impact calcium signaling pathways within the cell . Calcium signaling plays a crucial role in various cellular processes, including muscle contraction, neurotransmitter release, and cell growth.
Result of Action
The inhibition of the na+/ca2+ exchanger (ncx) can lead to changes in intracellular calcium levels, which can have various effects on cellular function .
特性
IUPAC Name |
N-(3-aminophenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-12-7-2-1-6-11(12)13(17)16-10-5-3-4-9(15)8-10/h1-8H,15H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWDYIZMANGFJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


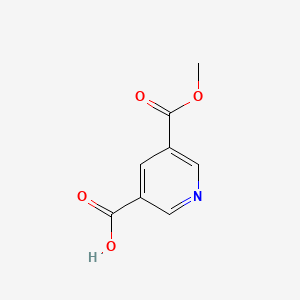

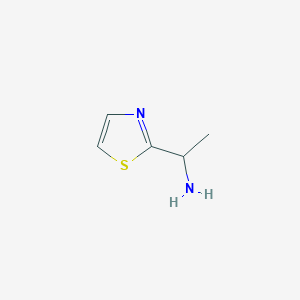

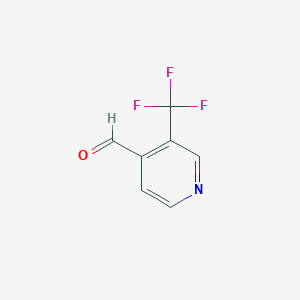
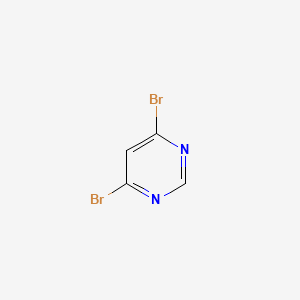

![8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1319752.png)


